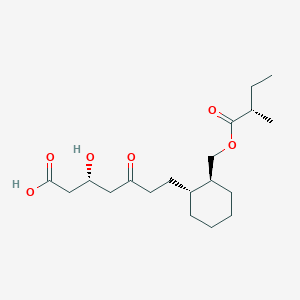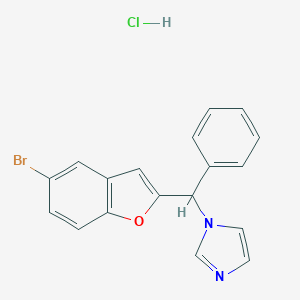![molecular formula C6H6O2 B040743 5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 120930-39-4](/img/structure/B40743.png)
5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitoguazona, también conocida como bis(guanilhidrazona) de metilglioxal, es un derivado sintético de policarbonilo con potente actividad antineoplásica. Se utiliza principalmente en quimioterapia por su capacidad para inhibir el crecimiento de las células cancerosas. La mitoguazona se ha investigado por su potencial en el tratamiento de varios tipos de cáncer, incluido el linfoma, la leucemia y otras malignidades .
Métodos De Preparación
La mitoguazona se sintetiza mediante la condensación formal de los dos grupos carbonilo del metilglioxal con los grupos amino primarios de dos moléculas de aminoguanidina . El método de preparación implica el uso de dimetil acetal de aldehído pirúvico industrial y bicarbonato de aminoguanidina como materias primas, con metanol como medio de reacción. La mezcla de reacción se filtra, enfría y lava para obtener el producto final .
Análisis De Reacciones Químicas
La mitoguazona experimenta varias reacciones químicas, que incluyen:
Oxidación: La mitoguazona se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque los detalles específicos sobre los reactivos y las condiciones no están ampliamente documentados.
Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, metanol y otros disolventes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
La mitoguazona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones químicas y estudios.
Mecanismo De Acción
La mitoguazona ejerce sus efectos inhibiendo la descarboxilasa de S-adenosil-metionina (SAMDC), una enzima involucrada en la biosíntesis de poliaminas. Al inhibir competitivamente la SAMDC, la mitoguazona interrumpe la producción de poliaminas, que son esenciales para el crecimiento y la proliferación celular. Esta interrupción conduce a la apoptosis celular y la inhibición del crecimiento de las células cancerosas .
Comparación Con Compuestos Similares
La mitoguazona es única en su capacidad para inhibir la SAMDC e interrumpir la biosíntesis de poliaminas. Los compuestos similares incluyen:
Amidina indanona amidinohidrazona: Un análogo prometedor de la mitoguazona con mejores índices terapéuticos.
Metotrexato: Otro agente antineoplásico utilizado en quimioterapia, a menudo en combinación con mitoguazona para una mayor eficacia.
La singularidad de la mitoguazona radica en su mecanismo de acción específico y su potencial para tratar una amplia gama de cánceres .
Propiedades
Número CAS |
120930-39-4 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
5-methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C6H6O2/c1-6-3-2-4(7)5(6)8-6/h2-3,5H,1H3 |
Clave InChI |
WRABBHOIGFTUBW-UHFFFAOYSA-N |
SMILES |
CC12C=CC(=O)C1O2 |
SMILES canónico |
CC12C=CC(=O)C1O2 |
Sinónimos |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


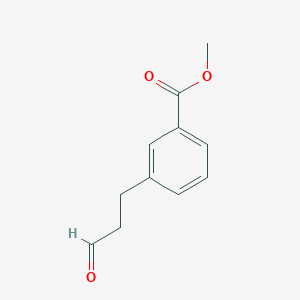
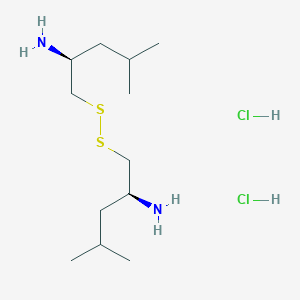
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
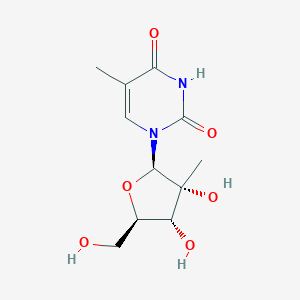
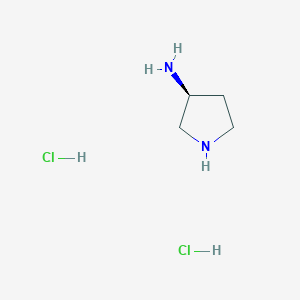
![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

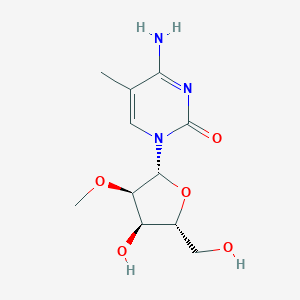
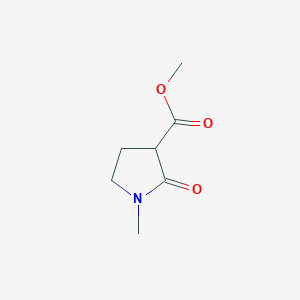
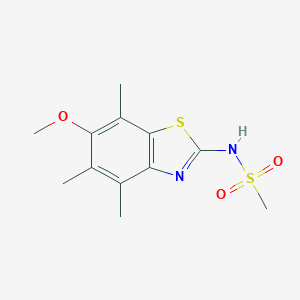
![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)
